N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-3-24-17-15-21-20-14(22(15)10-9-18-17)11-19-16(23)12(2)25-13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBDGJSJJSOZQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C(C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxypropanamide, also known as N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-phenoxypropanamide, has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers. Additionally, the compound has shown antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains.
Mode of Action
The compound interacts with its targets, leading to inhibition of their activities. In the case of c-Met/VEGFR-2 kinases , the compound binds to these proteins, inhibiting their kinase activities and thus interfering with the signaling pathways they are involved in. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . These pathways are involved in cell proliferation, survival, and angiogenesis. By inhibiting these pathways, the compound can effectively suppress the growth of cancer cells.
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxypropanamide is a compound belonging to the class of triazolo[4,3-a]pyrazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Anticancer Properties
Research indicates that triazolo[4,3-a]pyrazine derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have been identified as dual inhibitors of c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2), both critical targets in cancer therapy. These interactions suggest a mechanism where the compound may inhibit tumor growth and angiogenesis .
Case Study: In Vitro Testing
In vitro studies have demonstrated the antiproliferative effects of related compounds against various cancer cell lines. For example, a study reported that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | MCF-7 | 0.56 |
| 4a | MCF-7 | 7.3 |
| 4b | MCF-7 | 16 |
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound class. The ability to modulate inflammatory pathways could make these compounds useful in treating conditions characterized by chronic inflammation .
Antibacterial Activity
Preliminary evaluations have also indicated moderate to good antibacterial activity for triazolo[4,3-a]pyrazine derivatives. This broad spectrum of biological activity highlights the versatility of these compounds in therapeutic applications .
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can lead to inhibition of enzyme activity or modulation of signaling pathways that are crucial for cellular function .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the preparation of the triazolo-pyrazine core through cyclization reactions under acidic or basic conditions .
Chemical Structure
The chemical formula for this compound is , with a molecular weight of approximately 315.33 g/mol. The structure incorporates an ethoxy group and a phenoxypropanamide moiety, which are critical for its biological activity.
Comparison with Similar Compounds
Substituent Variations at Position 8
Key Observations :
Functional Group Modifications in the Triazolopyrazine Core
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
